REACTION_CXSMILES
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[CH:1]([C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][CH:10]=1)[CH2:6]O)=[CH2:2].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(Cl)(Cl)(Cl)[Cl:31]>>[CH:1]([C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][CH:10]=1)[CH2:6][Cl:31])=[CH2:2]
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Name
|
|
Quantity
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5.26 g
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Type
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reactant
|
Smiles
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C(=C)C=1C=C(CO)C=CC1
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Name
|
|
Quantity
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100 mL
|
Type
|
reactant
|
Smiles
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C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
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10.2 g
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Type
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reactant
|
Smiles
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C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The solution was refluxed overnight
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Duration
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8 (± 8) h
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Type
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WAIT
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Details
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left
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Type
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TEMPERATURE
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Details
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to cool
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Type
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CUSTOM
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Details
|
A white precipitate formed which
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Type
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FILTRATION
|
Details
|
was filtered through celite
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Type
|
CUSTOM
|
Details
|
The filtrate was evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)C=1C=C(CCl)C=CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |